N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3OS2 and its molecular weight is 456.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of This compound tuberculosis , indicating that they may interfere with the bacterium’s metabolic processes or disrupt its cell wall synthesis.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may impact pathways crucial for the survival and replication of M. tuberculosis.
Pharmacokinetics
The ADME properties of This compound A study on similar benzothiazole derivatives suggests that they have a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may lead to the death of M. tuberculosis cells.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-14-7-9-15(10-8-14)21(27)25-23-20(16-11-12-26(2)13-19(16)29-23)22-24-17-5-3-4-6-18(17)28-22;/h3-10H,11-13H2,1-2H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVMGPGHLXSKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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